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Compound of Interest

Compound Name: Surufatinib

For Researchers, Scientists, and Drug Development Professionals

Introduction

Surufatinib (also known as HMPL-012 or Sulanda®) is an oral small-molecule tyrosine kinase
inhibitor that targets vascular endothelial growth factor receptor (VEGFR), fibroblast growth
factor receptor (FGFR), and colony-stimulating factor-1 receptor (CSF-1R).[1] By inhibiting
these pathways, Surufatinib demonstrates a dual mechanism of action, simultaneously
blocking tumor angiogenesis and modulating the tumor immune microenvironment.[1][2] This
technical guide provides a comprehensive overview of the preclinical pharmacokinetic profile of
Surufatinib in rodent models, based on publicly available data. The information herein is
intended to support researchers and professionals involved in the drug development process.

Core Pharmacokinetic Parameters in Rodents

The primary preclinical pharmacokinetic data for Surufatinib in rodents comes from studies
conducted in Sprague-Dawley rats. A key study investigating the absorption, metabolism, and
excretion of Surufatinib involved a single oral dose of [14C]-labeled Surufatinib.

Table 1: Key Pharmacokinetic Parameters of Surufatinib
in Sprague-Dawley Rats Following a Single Oral Dose
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Parameter Male Rats Female Rats
Tmax (median) 4 hours 4 hours
t1/2 (mean) 3.12 hours 6.48 hours

Source: Ou et al., 2020[1]

Note: At the time of this guide's compilation, specific quantitative pharmacokinetic data (e.g.,
Cmax, AUC) for Surufatinib in mouse models were not available in the public domain.

Absorption, Distribution, Metabolism, and Excretion

(ADME) Profile in Rats
Absorption

Following oral administration, Surufatinib is absorbed, reaching maximum plasma
concentrations (Tmax) at a median of 4 hours in both male and female rats.[1]

Distribution

Information regarding the specific tissue distribution of Surufatinib in rodents is limited in the
currently available literature.

Metabolism

In plasma, the parent drug was the major radioactive component detected, with no single
circulating metabolite accounting for more than 10% of the total radioactivity.[1] This suggests
that while Surufatinib is metabolized, there are no predominant circulating metabolites in rats.

EXxcretion

The excretion of Surufatinib and its metabolites is nearly complete, with over 90% of the total
radioactivity recovered.[1] The primary route of elimination is through fecal excretion, which
accounts for approximately 87% of the administered dose.[1] Renal excretion plays a minor
role, with only about 5% of the dose recovered in urine.[1] Unchanged Surufatinib was a minor
component in the excreta, indicating that the drug is extensively metabolized before
elimination.[1]
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Experimental Protocols

While detailed, step-by-step protocols for the preclinical pharmacokinetic studies of Surufatinib
are not publicly available, the following methodologies were employed in the key ADME study
in rats.

Radiolabeled Compound Study

o Objective: To investigate the absorption, metabolism, and excretion of Surufatinib.
o Test System: Sprague-Dawley rats.[1]
o Methodology:

o Asingle oral dose of [14C]-labeled Surufatinib was administered to the rats.

o Plasma, urine, feces, and bile samples were collected at various time points.

o Total radioactivity in the collected samples was measured using liquid scintillation
counting.

o Metabolites in the plasma and excreta were characterized using liquid chromatography
coupled to mass spectrometry (LC-MS).[1]

Bioanalytical Method for Quantification

For the quantification of Surufatinib in biological matrices like plasma, a validated liquid
chromatography-tandem mass spectrometry (LC-MS/MS) method is typically employed. While
the specific parameters for Surufatinib analysis are not detailed, a general workflow for such
an assay is as follows:

o Sample Preparation: Protein precipitation of plasma samples with a solvent like acetonitrile,
followed by centrifugation to separate the supernatant.

o Chromatographic Separation: Separation of the analyte from other components on a C18
analytical column using a gradient elution with a mobile phase consisting of an aqueous
component (e.g., water with formic acid or ammonium acetate) and an organic component
(e.g., acetonitrile or methanol).
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¢ Mass Spectrometric Detection: Detection and quantification using a tandem mass
spectrometer operating in multiple reaction monitoring (MRM) mode with positive
electrospray ionization. Specific precursor-to-product ion transitions for Surufatinib and an

internal standard would be monitored.
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Caption: Mechanism of action of Surufatinib.

Experimental Workflow for a Rodent ADME Study
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Caption: General workflow for a rodent ADME study.

Conclusion

The available preclinical data from rodent models, primarily in rats, indicate that Surufatinib is
orally absorbed and extensively metabolized, with fecal excretion being the predominant route
of elimination. The pharmacokinetic profile shows a relatively short half-life in rats. Further
studies, particularly in other rodent species such as mice, and more detailed publications on
the experimental protocols would provide a more complete understanding of Surufatinib's
preclinical pharmacokinetics. This information is critical for the design and interpretation of non-
clinical safety studies and for guiding the design of early-phase clinical trials.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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